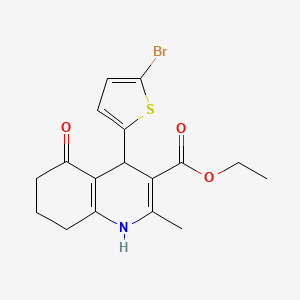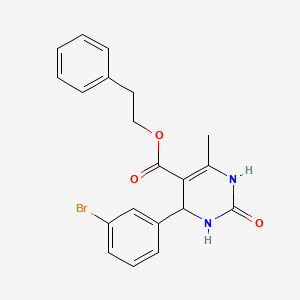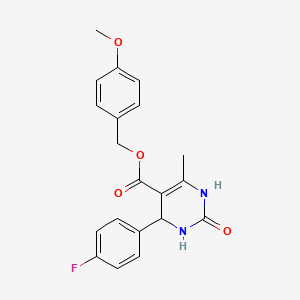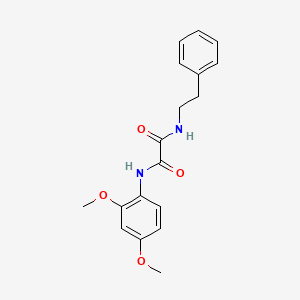
ethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound that features a quinoline core substituted with a bromothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable quinoline derivative with a bromothiophene compound under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Ethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
科学的研究の応用
Ethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of ethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may play a crucial role in binding to these targets, while the quinoline core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate share structural similarities and exhibit comparable biological activities.
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and its derivatives are also similar in structure and function.
Uniqueness
Ethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is unique due to the combination of the bromothiophene and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
IUPAC Name |
ethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-3-22-17(21)14-9(2)19-10-5-4-6-11(20)15(10)16(14)12-7-8-13(18)23-12/h7-8,16,19H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACKCFRWFIXBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(S3)Br)C(=O)CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone](/img/structure/B4946088.png)
![N-(2,5-dimethylphenyl)-2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4946093.png)
![5-[(3-acetylphenoxy)methyl]-N-(1-benzyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4946099.png)
![N-{2-[(2-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4946101.png)
![[(4-fluorophenyl)-phenylmethyl]urea](/img/structure/B4946110.png)
![2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B4946113.png)

![6-(4-Fluorophenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B4946134.png)
![N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4946141.png)

![N-cyclohexyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4946164.png)
![1,5-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4946174.png)

![2-(2-fluorobenzyl)-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B4946182.png)
